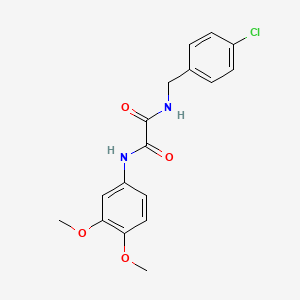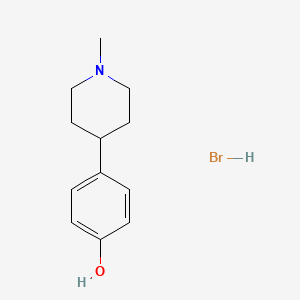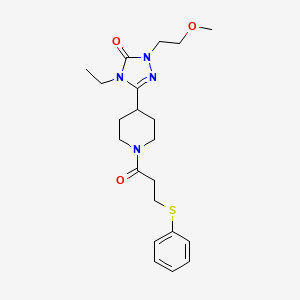
N-(4-chlorobenzyl)-N'-(3,4-dimethoxyphenyl)ethanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-chlorobenzyl)-N'-(3,4-dimethoxyphenyl)ethanediamide, also known as CDEA, is a chemical compound that has been extensively studied for its potential use in scientific research. CDEA is a member of the family of ethanediamide compounds, which have been shown to have a wide range of biological and pharmacological activities.
Scientific Research Applications
Structural and Catalytic Properties
N-(4-chlorobenzyl)-N',N'-dimethyl-N-(2-pyridinio)-1,2-ethanediammonium tetrachlorocopper(II) showcases the dication of chloropyramine within its crystal structure, exhibiting a flattened-tetrahedral geometry for the CuCl4²⁻ anion. This compound's relevance extends to its potent anti-allergic properties, particularly effective on H1-type receptors, indicating its potential in pharmaceutical applications beyond its structural significance (Parvez & Sabir, 1997).
Enzymatic Degradation and Environmental Remediation
The study on immobilized horseradish peroxidase for 2,4-dichlorophenol removal from wastewater highlights the use of ethanediamine-modified beads for environmental remediation. This approach leverages the enzymatic degradation capabilities to address the challenge of toxic pollutants in industrial wastewater, showcasing a sustainable method for environmental clean-up processes (Wang et al., 2015).
Photocatalytic Mineralization
The TiO2/BaTiO3-assisted photocatalytic mineralization of diclofop-methyl under UV-light irradiation in the presence of oxidizing agents provides insights into advanced oxidation processes for degrading persistent organic pollutants. This study underscores the efficacy of photocatalysis in breaking down complex chemical structures, offering a promising avenue for the treatment of contaminated water sources and soil environments (Devi & Krishnamurthy, 2009).
Synthetic and Catalytic Chemistry
Research on the methoxycarbonylation of aryl chlorides catalyzed by palladium complexes emphasizes the compound's role in facilitating complex chemical reactions. This highlights its application in synthetic chemistry, where it serves as a catalyst to promote the formation of various organic compounds, thus contributing to advancements in the synthesis of pharmaceuticals, agrochemicals, and materials science (Jiménez-Rodríguez et al., 2005).
Fungal Biodegradation
The novel metabolic pathway for the biodegradation of DDT by white rot fungi, Phlebia lindtneri and Phlebia brevispora, illustrates the potential of biological systems in breaking down hazardous substances like DDT. This research contributes to the field of bioremediation, showcasing how microorganisms can be harnessed to clean up environmental pollutants, thereby reducing their harmful impact on ecosystems (Xiao et al., 2011).
properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-N'-(3,4-dimethoxyphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O4/c1-23-14-8-7-13(9-15(14)24-2)20-17(22)16(21)19-10-11-3-5-12(18)6-4-11/h3-9H,10H2,1-2H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONERQUCIWKNSIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C(=O)NCC2=CC=C(C=C2)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5,6-dichloro-N-[2-(oxolan-2-yl)ethyl]pyridine-3-sulfonamide](/img/structure/B2469474.png)
![N-cyclohexyl-2-((1-(4-methylpiperazin-1-yl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2469478.png)
![2-Tert-butyl-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid](/img/structure/B2469479.png)
![N-[1-(2-Methoxyphenyl)cyclobutyl]prop-2-enamide](/img/structure/B2469481.png)
![5-[3-(3-Methoxyphenyl)pyrazolidin-4-yl]-3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole](/img/structure/B2469482.png)

![4-acetyl-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2469484.png)



![(5-chlorothiophen-2-yl)(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)methanone](/img/structure/B2469489.png)